

Technical Guide: 1-Bromo-2-((methoxymethoxy)methyl)benzene

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Compound of Interest

Compound Name: 1-Bromo-2-((methoxymethoxy)methyl)benzene

Cat. No.: B1279801

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CAS Number: 94236-21-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2-((methoxymethoxy)methyl)benzene**, a versatile building block in organic synthesis with emerging applications in medicinal chemistry. This document details its chemical properties, synthesis, and known biological activities, presenting data in a clear and accessible format for laboratory and research applications.

Physicochemical and Spectroscopic Data

Key physicochemical properties of **1-Bromo-2-((methoxymethoxy)methyl)benzene** are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

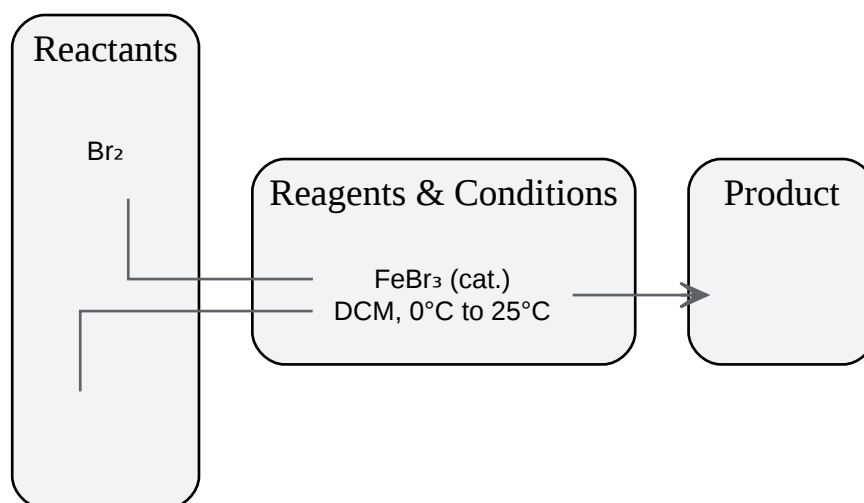
Property	Value	Reference
CAS Number	94236-21-2	
Molecular Formula	C ₉ H ₁₁ BrO ₂	[1]
Molecular Weight	231.09 g/mol	[1]
IUPAC Name	1-bromo-2-(methoxymethoxymethyl)benzene	[1]
Canonical SMILES	<chem>COCOC1=C(Br)C=CC=C1</chem>	[1]
Polarity	The methoxymethoxy group increases polarity compared to simple alkyl or aryl substituents, enhancing solubility in polar aprotic solvents like DMF or THF.	[1]
Stability	The methoxymethoxy (MOM) protecting group is labile under acidic conditions, allowing for selective deprotection.	[1]

Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene

The synthesis of **1-Bromo-2-((methoxymethoxy)methyl)benzene** is most commonly achieved through the electrophilic bromination of 2-((methoxymethoxy)methyl)benzene. The methoxymethoxymethyl group acts as an ortho-directing group, leading to the desired product with good regioselectivity.

Experimental Protocol: Bromine-Mediated Bromination[1]

Reaction Scheme:



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A representative reaction scheme for the synthesis of **1-Bromo-2-((methoxymethoxy)methyl)benzene**.

Materials:

- 2-((methoxymethoxy)methyl)benzene (1.0 equivalent)
- Bromine (Br₂) (1.1 equivalents)
- Iron(III) bromide (FeBr₃) (0.1 equivalents)
- Dichloromethane (DCM)
- Standard glassware for organic synthesis

Procedure:

- Dissolve 2-((methoxymethoxy)methyl)benzene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of bromine in dichloromethane to the reaction mixture.

- Add the iron(III) bromide catalyst to the reaction mixture.
- Allow the reaction to warm to room temperature (25°C) and stir until the starting material is consumed (monitored by TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **1-Bromo-2-((methoxymethoxy)methyl)benzene**.

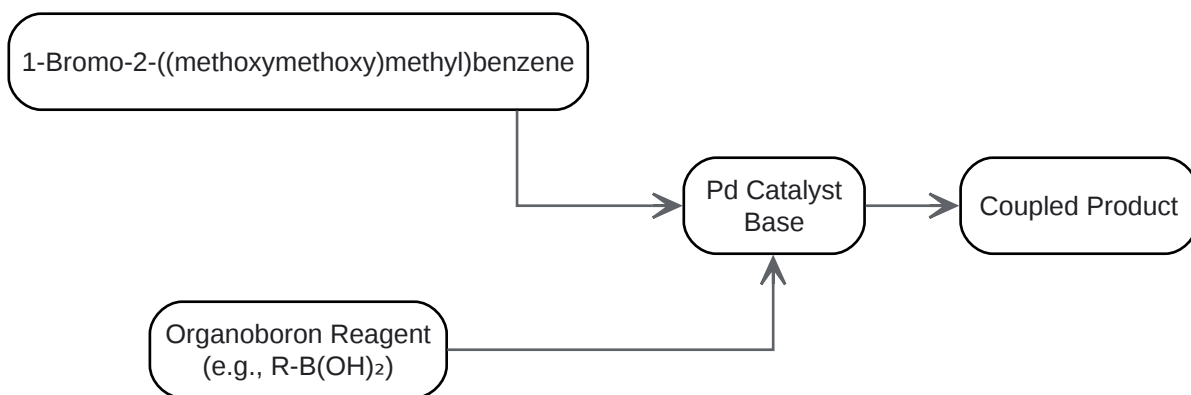
Expected Yield: 68-72%[\[1\]](#)

Applications in Organic Synthesis

1-Bromo-2-((methoxymethoxy)methyl)benzene is a valuable intermediate in organic synthesis, primarily due to the presence of the aryl bromide moiety, which can participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom can be readily substituted in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the benzene ring.



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General workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Potential Therapeutic Applications

Recent studies have highlighted the potential of **1-Bromo-2-((methoxymethoxy)methyl)benzene** as a scaffold for the development of new therapeutic agents, with demonstrated antimicrobial and anticancer activities.

Antimicrobial Activity

The compound has shown inhibitory effects against various bacterial strains.

Bacterial Strain	Minimum Inhibitory Concentration (MIC)	Reference
Escherichia coli	50 μ M	[1]
Staphylococcus aureus	30 μ M	[1]
Pseudomonas aeruginosa	70 μ M	[1]

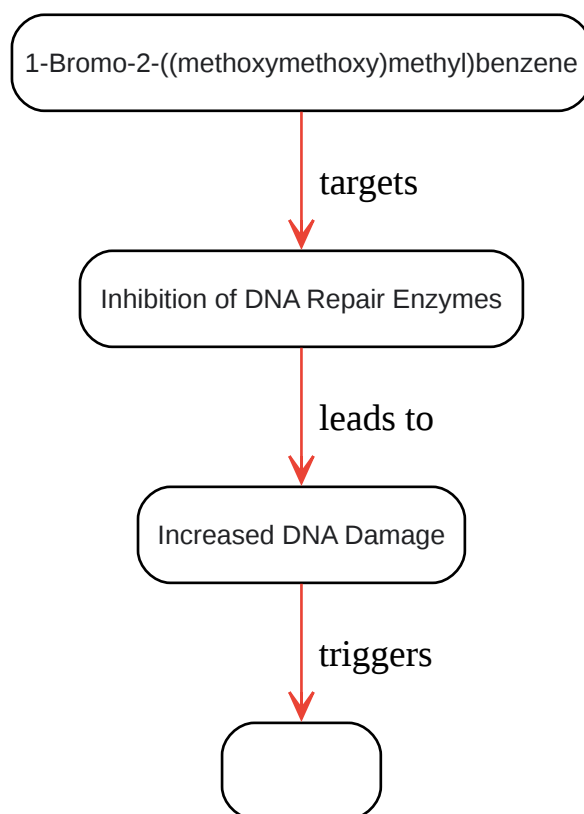
A study also indicated a significant reduction in biofilm biomass of *Staphylococcus aureus* at concentrations above 30 μ M.[1]

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of **1-Bromo-2-((methoxymethoxy)methyl)benzene** against cancer cell lines.

Cell Line	IC ₅₀ Value	Notes	Reference
HeLa	~25 µM	Induces apoptosis	[1]
Cancer Stem Cells	~20 µM	Reduced viability by over 50%	[1]

The proposed mechanism for its anticancer activity involves the inhibition of DNA repair enzymes, leading to an accumulation of DNA damage and subsequent apoptosis.[1]



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Proposed mechanism of anticancer activity.

Conclusion

1-Bromo-2-((methoxymethoxy)methyl)benzene is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its utility in cross-coupling reactions allows for the synthesis of a diverse range of derivatives, while its inherent biological activity provides a promising starting point for drug discovery programs. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.

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References

- 1. 1-Bromo-2-((methoxymethoxy)methyl)benzene | 94236-21-2 | Benchchem [benchchem.com]
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